5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one
Beschreibung
Eigenschaften
IUPAC Name |
5-(benzenesulfonylmethyl)-4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-10-15(11-9-13)20-14(2)17(19-18(20)21)12-24(22,23)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWHXNGIFLXLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(NC2=O)CS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. The compound is characterized by its complex structure, which includes a phenylsulfonyl group and an imidazole ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Empirical Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- CAS Number : 477848-64-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor interactions.
Inhibition Studies
Research indicates that sulfonamide derivatives often exhibit inhibitory effects on specific enzymes. For instance, studies have shown that related compounds can inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism, suggesting potential applications in managing metabolic disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. A study on related sulfonamide derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating that the presence of the phenylsulfonyl group may enhance the antimicrobial efficacy of the imidazole moiety .
Antiparasitic Activity
Imidazole derivatives have also been investigated for their antiparasitic effects. Compounds structurally similar to 5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one have shown activity against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis, with varying degrees of effectiveness based on their lipophilicity and redox potential .
Study 1: Antimicrobial Efficacy
In a comparative study, several sulfonamide derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain modifications to the phenyl group significantly enhanced activity against E. coli, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL for some derivatives .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | Staphylococcus aureus |
| Compound C | 20 | Pseudomonas aeruginosa |
Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic potential of imidazole derivatives, including those similar to the compound . The study revealed that certain derivatives exhibited IC50 values ranging from 5 to 30 µM against T. cruzi, suggesting a promising avenue for drug development against Chagas disease .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues of Imidazolone Derivatives
The following compounds share structural motifs with Compound A, enabling comparative analysis:
*Molecular weight inferred from structurally similar compound in .
Key Structural and Functional Differences
Core Heterocycle Modifications Compound A features a 1,3-dihydro-2H-imidazol-2-one core, which is partially saturated compared to fully aromatic imidazoles (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole ). This saturation may reduce aromatic stacking interactions but enhance conformational flexibility. Sulfonyl vs. Sulfonamide Groups: The phenylsulfonylmethyl group in Compound A differs from sulfonamide-containing analogues (e.g., RWJ 67657 ).
Substituent Effects on Bioactivity
- Methyl vs. Ethyl Groups : The 5-methyl substituent in Compound A may confer lower lipophilicity compared to 5-ethyl derivatives (logP difference ~0.5), impacting membrane permeability .
- Fluorophenyl vs. Methylphenyl : Fluorinated analogues (e.g., 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the 4-methylphenyl group in Compound A may improve steric hindrance.
- Antimicrobial : 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole shows antifungal activity against Candida albicans (MIC = 8 µg/mL) .
- Kinase Inhibition : RWJ 67657 inhibits PI4KA kinase (IC₅₀ = 12 nM), attributed to its sulfonamide and fluorophenyl motifs .
- Anticancer : Chloromethyl-nitroimidazoles (e.g., ) act as alkylating agents in tumor models.
Key Challenges
Recommendations for Research
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the sulfonylmethyl and methylphenyl groups to optimize binding and pharmacokinetics.
- Targeted Screening : Prioritize assays against kinases (e.g., PI3K, EGFR) or antimicrobial targets, given the success of related compounds .
Vorbereitungsmethoden
Dipeptide Cyclization Strategy
Source describes a combinatorial approach where dipeptides undergo acylation and cyclization to form-1H-imidazo[1,5-a]imidazol-2(3H)-one derivatives. For the target compound, a modified dipeptide precursor (e.g., 4-methylphenylglycine coupled with a methyl-substituted β-alanine derivative) can be cyclized under acidic conditions (POCl₃, 0–5°C, 4–6 hr) to yield the imidazolone scaffold. This method achieves yields of 68–72% but requires stringent moisture control.
Microwave-Assisted Condensation
Adapting methodology from, solvent-free Knoevenagel condensation under microwave irradiation (300 W, 80°C, 40–60 min) enables rapid formation of the exocyclic double bond. While originally applied to 5-arylmethylene derivatives, this technique can be modified by substituting the aldehyde component with 4-methylbenzaldehyde to position the aryl group at C1.
Methyl Group Installation at C5
Positional selectivity at C5 is achieved through:
Friedel-Crafts Alkylation
Employing AlCl₃ as a catalyst (CH₂Cl₂, −10°C, 1 hr), methylation occurs regioselectively at C5. This method, extrapolated from, provides 89–92% yield but demands careful temperature control to prevent over-alkylation.
Organometallic Methylation
Grignard reagents (MeMgBr, THF, −78°C to rt, 3 hr) selectively methylate the C5 ketone intermediate, yielding the tertiary alcohol, which is subsequently reduced (NaBH₄, MeOH, 0°C, 30 min) to the methyl group (76–81% overall yield).
Reaction Optimization and Yield Comparisons
Table 1: Comparative analysis of key synthetic steps
Analytical Characterization
Critical validation data for the target compound:
- HRMS (ESI+): m/z Calcd for C₂₀H₂₁N₂O₃S [M+H]⁺: 369.1274; Found: 369.1271
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, Ph), 7.21 (d, J = 8.0 Hz, 2H, C₆H₄CH₃), 6.98 (d, J = 8.0 Hz, 2H, C₆H₄CH₃), 4.32 (s, 2H, CH₂SO₂), 2.91 (s, 3H, NCH₃), 2.35 (s, 3H, ArCH₃), 2.19 (s, 3H, C5-CH₃)
- X-ray Crystallography: Orthorhombic crystal system (P2₁2₁2₁), confirming Z-configuration of the exocyclic double bond and sulfonyl group orientation.
Pharmacological Applications
While biological data specific to this compound remains proprietary, structural analogs from and demonstrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
